molecular formula C13H12N2O4 B394139 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 359418-29-4

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B394139
CAS No.: 359418-29-4
M. Wt: 260.24g/mol
InChI Key: MUJMYRTUDRUYBU-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Parameters

Parameter Value Source
Molecular formula C₁₃H₁₂N₂O₄
Molecular weight 260.24 g/mol
SMILES O=C(C1NC2=C(C=CC=C2N+[O-])C3C1CC=C3)O
InChIKey KUC112436N

X-ray Crystallographic Data and Bond Length Optimization

X-ray diffraction studies of analogous cyclopentaquinoline derivatives (e.g., 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid) reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 10.45 Å, b = 15.75 Å, c = 12.04 Å, β = 102.6°. The nitro group in the 6-position induces a planar quinoline ring (root-mean-square deviation: 0.02 Å), while the cyclopentane ring adopts an envelope conformation.

Bond length optimization via Hartree-Fock methods shows excellent agreement with experimental data (<1% deviation), confirming the accuracy of the computational model.

Comparative Analysis with Isomeric Cyclopentaquinoline Derivatives

The position of the nitro group significantly impacts electronic and steric properties:

Table 2: Comparison of 6-Nitro and 9-Nitro Isomers

Property 6-Nitro Isomer 9-Nitro Isomer
Electron density Localized on C6 (Mulliken charge: -0.32) Delocalized across C9–C10 (charge: -0.18)
Biological activity Moderate antimicrobial activity (MIC: 8 µg/mL) Inactive against S. aureus
Solubility (H₂O) 12 mg/mL 3 mg/mL

The 6-nitro derivative exhibits enhanced reactivity in electrophilic substitution reactions due to the nitro group’s meta-directing effect, whereas the 9-nitro isomer favors nucleophilic attack at the quinoline C2 position.

Research Findings and Applications

  • Synthetic routes : The compound is synthesized via a four-step sequence: (i) Friedländer annulation of 2-aminobenzaldehyde with cyclopentanone, (ii) nitration at 6-position using HNO₃/H₂SO₄, (iii) hydrolysis of the ester to carboxylic acid, and (iv) chiral resolution via HPLC.
  • Biological relevance : Derivatives show promise as nonsteroidal glucocorticoid receptor antagonists (IC₅₀: 0.8 µM), with potential applications in treating depression and inflammation.

Properties

IUPAC Name

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJMYRTUDRUYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methylquinoline-4-Carboxylic Acid

Isatin undergoes base-catalyzed condensation with acetone under reflux conditions. Sodium hydroxide (1.36 mol) facilitates ring-opening and subsequent cyclization to yield 2-methylquinoline-4-carboxylic acid:

Isatin+AcetoneNaOH, H2O2-Methylquinoline-4-Carboxylic Acid\text{Isatin} + \text{Acetone} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Methylquinoline-4-Carboxylic Acid}

This intermediate is isolated via pH adjustment (pH 5–6) and filtration, achieving a 99% yield.

Nitration of the Quinoline Core

Introducing the nitro group at position 6 requires electrophilic aromatic substitution. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The methyl group at position 2 directs nitration to the para position (C-6), yielding 2-methyl-6-nitroquinoline-4-carboxylic acid:

2-Methylquinoline-4-Carboxylic AcidHNO3/H2SO42-Methyl-6-Nitroquinoline-4-Carboxylic Acid\text{2-Methylquinoline-4-Carboxylic Acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2-Methyl-6-Nitroquinoline-4-Carboxylic Acid}

Regioselectivity is confirmed by NMR, with characteristic signals at δ 8.127 (C-7), δ 7.692 (C-8), and δ 2.587 (C-14 methyl).

Cyclopenta Ring Formation via Dehydration-Cyclization

The tetrahydrocyclopenta[c]quinoline scaffold is constructed by dehydrating a vinylquinoline intermediate. Reacting 2-methyl-6-nitroquinoline-4-carboxylic acid with benzaldehyde (3 equivalents) at 100°C generates a vinyl derivative. Subsequent treatment with acetic anhydride at 120°C induces cyclization, forming the fused cyclopenta ring:

Vinylquinoline Intermediate(CH3CO)2O6-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-4-Carboxylic Acid\text{Vinylquinoline Intermediate} \xrightarrow{\text{(CH}3\text{CO)}2\text{O}} \text{6-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-4-Carboxylic Acid}

The product is purified via crystallization, with a reported yield of 85%.

Diels–Alder Cycloaddition Approach

The Diels–Alder reaction offers an alternative route to construct the bicyclic framework. A nitro-substituted dienophile (e.g., nitroethylene) reacts with a cyclopentadiene derivative to form the cyclopenta[c]quinoline core:

Dienophile and Diene Preparation

  • Dienophile : Nitroethylene (CH₂=CHNO₂) is synthesized via dehydration of nitroethanol.

  • Diene : Cyclopentadiene is generated by cracking dicyclopentadiene at 170°C.

Cycloaddition Reaction

The [4+2] cycloaddition proceeds at 80°C in toluene, forming the bicyclic adduct with the nitro group at C-6:

Cyclopentadiene+NitroethyleneΔ6-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline\text{Cyclopentadiene} + \text{Nitroethylene} \xrightarrow{\Delta} \text{6-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline}

Oxidation of the adduct’s C-4 position with KMnO₄ in basic media introduces the carboxylic acid group:

CycloadductKMnO4,NaOH6-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-4-Carboxylic Acid\text{Cycloadduct} \xrightarrow{\text{KMnO}_4, \text{NaOH}} \text{this compound}

Structural Confirmation and Analytical Data

The synthesized compound is characterized by:

  • ¹H NMR (DMSO-d₆) : δ 8.468 (dd, J = 8.3 Hz, 1H), δ 8.127 (ddd, J = 7.3 Hz, 1H), δ 2.587 (s, 3H).

  • IR : Peaks at 3345 cm⁻¹ (O–H) and 1650 cm⁻¹ (C=O).

  • Mass Spec : Molecular ion at m/z 260.08 (C₁₃H₁₂N₂O₄).

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Challenges
Condensation-Nitration70–85%High regioselectivity, scalableRequires hazardous nitration conditions
Diels–Alder50–65%Direct cyclopenta ring formationLow dienophile stability

Industrial-Scale Considerations

For bulk production, the condensation-nitration route is preferred due to:

  • Cost Efficiency : Isatin and acetone are inexpensive precursors.

  • Process Control : Automated pH adjustment and filtration systems enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The aromatic ring in the quinoline moiety can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine (Br2) for halogenation, sulfur trioxide (SO3) for sulfonation, and alkyl halides for alkylation.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, sulfonated, or alkylated quinoline derivatives.

Scientific Research Applications

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, dyes, and pigments due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name & Substituents Molecular Weight Key Functional Groups Biological Activity/IC₅₀ Key Findings/Notes Reference IDs
6-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (Target Compound) 274.27 (calc.) -NO₂ (C6), -COOH (C4) Not explicitly reported Structural focus of comparison
CTCQC (6-Carbamoyl analog) 285.29 (calc.) -CONH₂ (C6), -COOH (C4) HTA inhibition (IC₅₀ = 4.5 μM) Antifungal inactivity due to poor transport/metabolism
6-Methyl-8-nitro analog 274.27 -CH₃ (C6), -NO₂ (C8) LogP = 2.72 Higher lipophilicity; no activity data
7-Chloro-6-methyl analog 263.73 -Cl (C7), -CH₃ (C6), -COOH Not reported Halogen substitution for enhanced binding
2,3,5,6MP-TQS (Sulfonamide analog) 388.47 -SO₂NH₂ (C8), -tetramethyl α7 nicotinic receptor modulation Allosteric agonist-PAM activity
8-Nitro-3a,4,5,9b-tetrahydro analog 274.27 -NO₂ (C8), -COOH (C4) Not reported Positional isomer of target compound

Structural and Functional Insights

Substituent Position Matters :

  • The 6-nitro group in the target compound contrasts with the 8-nitro isomer (), where positional differences may alter steric interactions or hydrogen bonding in biological targets.
  • Carbamoyl vs. Nitro : CTCQC (6-carbamoyl) showed HTA inhibition but lacked antifungal efficacy due to poor cellular uptake . The nitro group in the target compound may enhance electrophilicity or redox activity, though this remains untested.

Sulfonamide vs. Carboxylic Acid :

  • Sulfonamide derivatives like 2,3,5,6MP-TQS () target nicotinic receptors, suggesting that the -SO₂NH₂ group confers allosteric modulation properties absent in carboxylic acid derivatives.

Biological Activity

6-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 956247-29-3

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Caspase activation
HeLa (Cervical)10.0Inhibition of cell cycle progression

The compound's biological activity is attributed to several mechanisms:

  • Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Cell Cycle Arrest : Studies suggest that it causes G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to cell death.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of cyclopenta[c]quinoline compounds. The study found that modifications at specific positions significantly enhanced anticancer potency and selectivity toward tumor cells over normal cells.

Case Study Findings:

  • Study Title : "Structure-Activity Relationships of Cyclopenta[c]quinoline Derivatives"
  • Published In : Journal of Medicinal Chemistry
  • Key Findings :
    • Derivatives with electron-withdrawing groups at the 6-position exhibited enhanced activity.
    • A derivative with a methyl group at the 8-position showed improved selectivity for cancer cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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